N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide
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Overview
Description
“N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide” is a compound with the molecular formula C8H16N2O4 . It is also known by other synonyms such as AGal and 2-Acetamido-1,5-imino-1,2,5-trideoxy-D-galactitol . The compound is available from suppliers like Creative Biolabs .
Molecular Structure Analysis
The InChI string of the compound is "InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6+,7+,8-/m0/s1" . This string encodes the compound’s molecular structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.22 g/mol . It is provided in the form of a dried powder obtained by centrifugal evaporation from an aqueous solution . The compound should be stored at -20°C for long-term storage .properties
IUPAC Name |
N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6+,7+,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRAQQUMMCVTAV-OSMVPFSASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CNC(C(C1O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CN[C@@H]([C@@H]([C@@H]1O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117894-14-1 |
Source
|
Record name | Acetamide, N-(4,5-dihydroxy-6-(hydroxymethyl)-3-piperidinyl)-, (3S-(3alpha,4beta,5beta,6beta))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117894141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: The research mentions "acetamido-substituted piperidines" as hexosaminidase inhibitors. What is the significance of 2-acetamido-1,5-imino-1,2,5-trideoxy-D-galactitol in this context?
A1: The research highlights the synthesis and biological evaluation of various iminosugar targets, including acetamido-substituted piperidines []. Among these, 2-acetamido-1,5-imino-1,2,5-trideoxy-D-galactitol emerged as a potent and specific inhibitor of α-N-acetyl-galactosaminidase []. This specificity is particularly noteworthy because it differentiates the compound from broader-acting hexosaminidase inhibitors. This targeted inhibition makes 2-acetamido-1,5-imino-1,2,5-trideoxy-D-galactitol a valuable tool for investigating the potential of selectively targeting α-N-acetyl-galactosaminidase in disease treatment strategies, such as those being explored for cancer [].
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